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Compound of Interest

Compound Name: 6-Chlorophthalazin-1-ol

Cat. No.: B1590482 Get Quote

The phthalazine moiety is a bicyclic nitrogen-containing heterocycle that forms the core of

numerous biologically active compounds.[3] Derivatives have been investigated for a wide

range of pharmacological activities, including anticancer, anti-inflammatory, and

antihypertensive properties.[1][3] 6-Chlorophthalazin-1-ol (CAS 57835-96-8) is a key

intermediate in the synthesis of more complex molecules, where the chlorine atom can be

readily displaced via nucleophilic substitution to generate diverse chemical libraries.[4] Its

structure, featuring a phthalazinone core, is characterized by a tautomeric equilibrium, though it

predominantly exists in the lactam (keto) form as 6-chloro-2H-phthalazin-1-one.[4][5] Accurate

structural elucidation is paramount to ensure the identity and purity of this starting material,

which directly impacts the outcome of subsequent synthetic steps and biological assays.

This guide details the logical workflow for confirming its structure, C₈H₅ClN₂O, moving from

foundational molecular formula determination to the precise mapping of its atomic framework.

Part 1: Foundational Analysis - Molecular Mass and
Formula Verification
The initial and most crucial step in any structure elucidation is to determine the exact molecular

weight and, from that, the molecular formula. This provides a fundamental constraint against

which all other data must agree.

High-Resolution Mass Spectrometry (HRMS)
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Causality of Choice: HRMS is selected over standard-resolution MS because it provides the

mass-to-charge ratio (m/z) with sufficient accuracy (typically <5 ppm) to calculate a unique

elemental composition. This is a self-validating step; an incorrect formula will not match the

observed high-resolution mass.

Expected Data: The molecular formula of 6-chlorophthalazin-1-ol is C₈H₅ClN₂O.[4][5] The

presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two

major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. Therefore, the mass

spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙, with two

peaks separated by approximately 2 Da, with the [M+2]⁺˙ peak having about one-third the

intensity of the [M]⁺˙ peak.

Data Presentation:

Ion
Calculated m/z
(C₈H₅³⁵ClN₂O)

Calculated m/z
(C₈H₅³⁷ClN₂O)

Observed m/z
(Expected)

Relative
Intensity

[M]⁺˙ 180.0141 - ~180.014 ~100%

[M+2]⁺˙ - 182.0112 ~182.011 ~32%

This distinctive isotopic signature provides strong evidence for the presence of a single chlorine

atom in the molecule.

Part 2: Functional Group Identification via Infrared
(IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique ideal for

identifying the key functional groups present in a molecule.[6][7] For 6-chlorophthalazin-1-ol,
we expect to identify vibrations corresponding to the aromatic ring, the amide (lactam) C=O

and N-H bonds, and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: A small amount of the solid 6-chlorophthalazin-1-ol sample is placed

directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded, typically over a range of 4000–600 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is taken first and automatically

subtracted.

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of Expected IR Spectrum:
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3200-3000 (Broad) Medium-Strong N-H Stretch

The broadness is due

to intermolecular

hydrogen bonding

between the N-H

group of one molecule

and the C=O group of

another.[8]

3100-3000 Medium-Weak Aromatic C-H Stretch

Characteristic of sp²

C-H bonds in the

benzene ring.[9]

~1660 Strong C=O Stretch (Amide I)

This strong absorption

is highly characteristic

of a carbonyl group

within a cyclic amide

(lactam) system. Its

position is consistent

with a six-membered

ring amide.[7]

~1600, ~1480 Medium C=C Stretch (in-ring)

Vibrations associated

with the aromatic

benzene ring.[7][9]

~800-700 Strong C-Cl Stretch

The presence of a

band in this region is

indicative of a carbon-

chlorine bond.

The IR spectrum provides compelling evidence for an aromatic lactam structure containing a C-

Cl bond, perfectly aligning with the proposed structure of 6-chloro-2H-phthalazin-1-one.

Part 3: Mapping the Carbon-Hydrogen Framework
with NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

precise connectivity of atoms in an organic molecule.[6] We will use both ¹H and ¹³C NMR to

account for every proton and carbon in the structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Approximately 5-10 mg of 6-chlorophthalazin-1-ol is dissolved in ~0.6

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar

compound and because its residual proton signal (~2.50 ppm) does not typically overlap with

analyte signals.[10] Importantly, it is a hydrogen bond acceptor, which helps in observing

exchangeable protons like N-H.

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment and
Connectivity
Causality of Choice: ¹H NMR provides information on the number of distinct proton

environments, their electronic surroundings (chemical shift), the number of protons in each

environment (integration), and the number of neighboring protons (spin-spin splitting).

Interpretation of Expected ¹H NMR Spectrum:

The structure predicts five protons in total: one N-H proton and four aromatic protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.5 - 12.5 Singlet, Broad 1H N-H

The significant

downfield shift is

characteristic of

an amide/lactam

proton, which is

deshielded by

the adjacent

carbonyl and

participates in

hydrogen

bonding. It

appears as a

broad singlet and

is D₂O

exchangeable.[1]

[11]

~8.2 Doublet 1H H-8

This proton is

adjacent to the

electron-

withdrawing C=O

group, causing a

downfield shift. It

is split by H-7.

~7.9 Doublet 1H H-5

This proton is

ortho to the

chlorine atom,

which has a

moderate

deshielding

effect. It is split

by H-7.

~7.8 Doublet of

Doublets

1H H-7 This proton is

coupled to both
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H-8 and H-5,

resulting in a

doublet of

doublets.

~7.6 Singlet 1H H-4

This proton is on

the pyridazinone

ring and is

adjacent to the

nitrogen atom. It

has no adjacent

protons, so it

appears as a

singlet.

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and

concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton
Causality of Choice: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms

in the molecule and provides information about their chemical environment (e.g., sp², sp³,

carbonyl).

Interpretation of Expected ¹³C NMR Spectrum:

The structure has 8 carbon atoms, and due to the lack of symmetry, all 8 are expected to be

chemically distinct, yielding 8 signals in the proton-decoupled ¹³C NMR spectrum.
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Chemical Shift (δ, ppm) Assignment Rationale

~160 C=O (C-1)

The carbonyl carbon of the

lactam appears significantly

downfield, consistent with

values for amides and esters.

[12][13]

~145 C-4a

Quaternary carbon at the

fusion of the two rings,

adjacent to nitrogen.

~138 C-6

Aromatic carbon directly

bonded to the electronegative

chlorine atom.

~135 C-8a
Quaternary carbon at the ring

fusion.

~133 C-8 Aromatic CH carbon.

~128 C-5 Aromatic CH carbon.

~127 C-4
Aromatic CH carbon in the

pyridazinone ring.

~125 C-7 Aromatic CH carbon.

Note: Unambiguous assignment of closely spaced aromatic carbons often requires advanced

2D NMR experiments (like HSQC and HMBC), but these predicted shifts are consistent with

known data for phthalazine derivatives.[1][14]

Part 4: Integrated Structure Confirmation
The final step is to synthesize all the spectroscopic data into a single, coherent structural proof.

The workflow for this deductive process is illustrated below.
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Initial Data Acquisition

Data Interpretation

Structural Hypothesis

High-Resolution MS

Molecular Formula: C₈H₅ClN₂O
Isotopic Pattern: Confirms 1 Cl

Infrared Spectroscopy

Functional Groups:
- N-H (Amide)
- C=O (Amide)
- Aromatic C-H

- C-Cl

1H & 13C NMR

Framework:
- 5 Proton signals
- 8 Carbon signals

- Confirms aromatic & lactam regions

Proposed Structure:
6-Chlorophthalazin-1-ol

Validates Formula Validates Functional Groups Validates Connectivity

Click to download full resolution via product page

Caption: Integrated workflow for structure elucidation.

The combined data provides a self-validating conclusion:

HRMS establishes the molecular formula as C₈H₅ClN₂O and confirms the presence of one

chlorine atom.[4]

IR Spectroscopy confirms the presence of an aromatic ring, a C-Cl bond, and the key N-H

and C=O functionalities of a lactam ring.[7]

¹³C NMR accounts for all 8 unique carbon atoms, with chemical shifts corresponding to one

carbonyl, five aromatic CH, and two quaternary carbons, one of which is attached to

chlorine.[13][15]
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¹H NMR confirms the presence of 5 protons, with chemical shifts, integrations, and splitting

patterns that perfectly match the proposed arrangement of protons on the 6-

chlorophthalazin-1-one scaffold.

All independent analytical techniques converge on a single, unambiguous structure. This

methodical, multi-technique approach ensures the highest level of confidence in the

compound's identity, a cornerstone of scientific integrity in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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